(1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with ethyl, difluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid typically involves the formation of the benzodiazole core followed by the introduction of the boronic acid group. One common method involves the reaction of 1-ethyl-6,7-difluoro-2-methylbenzene with boronic acid under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its boronic acid group allows it to form stable complexes with other molecules, which can be useful in various applications.
Mechanism of Action
The mechanism of action of (1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate the activity of enzymes and other proteins. The pathways involved in these interactions depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.
(1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)boronic ester: Similar structure but with a boronic ester group instead of boronic acid.
(1-Ethyl-6,7-difluoro-2-methyl-1,3-benzodiazol-5-yl)amine: Similar core structure but with an amine group.
Uniqueness
The uniqueness of this compound lies in its combination of a benzodiazole ring with ethyl, difluoro, and methyl substituents, along with a boronic acid group
Properties
IUPAC Name |
(1-ethyl-6,7-difluoro-2-methylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF2N2O2/c1-3-15-5(2)14-7-4-6(11(16)17)8(12)9(13)10(7)15/h4,16-17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGIKWUYIZLGJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1F)F)N(C(=N2)C)CC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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